Cas no 2680572-38-5 (Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate)

tert-ブチル 2-アミノ-2-(2-フェニルシクロプロピル)アセタートは、有機合成中間体として重要な化合物です。この化合物は、シクロプロパン環とフェニル基を有するユニークな構造を持ち、医薬品や農薬の合成において有用なビルディングブロックとなります。特に、立体障害を有するtert-ブチルエステル基は、選択的反応を可能にし、合成経路の制御を容易にします。アミノ基の存在により、さらなる官能基変換が可能で、多様な誘導体への展開が期待できます。高い純度と安定性を備えており、研究開発用途に適しています。

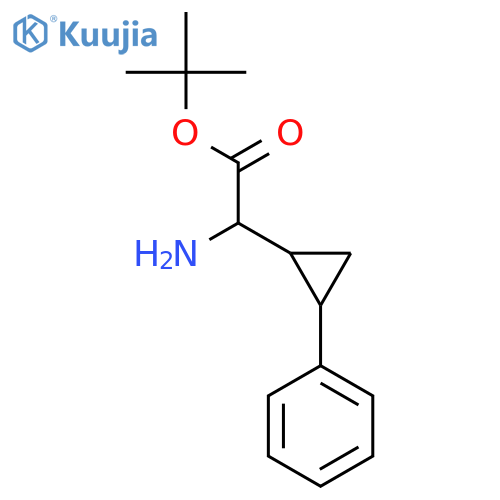

2680572-38-5 structure

商品名:Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate

Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate 化学的及び物理的性質

名前と識別子

-

- 2680572-38-5

- EN300-28278163

- tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate

- Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate

-

- インチ: 1S/C15H21NO2/c1-15(2,3)18-14(17)13(16)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9,16H2,1-3H3

- InChIKey: DLYFRSHBZFZCJB-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(C(C1CC1C1C=CC=CC=1)N)=O

計算された属性

- せいみつぶんしりょう: 247.157228913g/mol

- どういたいしつりょう: 247.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 52.3Ų

Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28278163-0.05g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 95.0% | 0.05g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28278163-0.25g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 95.0% | 0.25g |

$1170.0 | 2025-03-19 | |

| Enamine | EN300-28278163-10g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 10g |

$5467.0 | 2023-09-09 | ||

| Enamine | EN300-28278163-5.0g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 95.0% | 5.0g |

$3687.0 | 2025-03-19 | |

| Enamine | EN300-28278163-1.0g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 95.0% | 1.0g |

$1272.0 | 2025-03-19 | |

| Enamine | EN300-28278163-2.5g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 95.0% | 2.5g |

$2492.0 | 2025-03-19 | |

| Enamine | EN300-28278163-10.0g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 95.0% | 10.0g |

$5467.0 | 2025-03-19 | |

| Enamine | EN300-28278163-0.1g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 95.0% | 0.1g |

$1119.0 | 2025-03-19 | |

| Enamine | EN300-28278163-0.5g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 95.0% | 0.5g |

$1221.0 | 2025-03-19 | |

| Enamine | EN300-28278163-1g |

tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |

2680572-38-5 | 1g |

$1272.0 | 2023-09-09 |

Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

2680572-38-5 (Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量